4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine
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Overview
Description
4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine is a hybrid compound that has garnered significant interest due to its promising biological activities. This compound is part of the thienopyrimidine and pyrazolopyrimidine families, which are known for their various pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine typically involves the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier–Haack reagent, followed by treatment with ammonium carbonate. The reaction is carried out at 70°C for 5 hours, resulting in the formation of the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or pathogens . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: This compound shares a similar core structure and exhibits comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer and antimicrobial properties.
Uniqueness
4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine stands out due to its unique combination of the thienopyrimidine and pyrazolopyrimidine moieties, which confer a broad spectrum of biological activities. Its hybrid structure allows for versatile interactions with various biological targets, making it a valuable compound for scientific research and pharmaceutical development .
Properties
Molecular Formula |
C9H6N4S |
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Molecular Weight |
202.24 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H6N4S/c1-3-12-13-6(1)8-9-7(2-4-14-9)10-5-11-8/h1-5H,(H,12,13) |
InChI Key |
HPYCTMBFZHJRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=CN=C2C3=CC=NN3 |
Origin of Product |
United States |
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